N-(3-aminophenyl)butanamide
Overview
Description
N-(3-Aminophenyl)butanamide, also known as N-phenylbutanamide, is a synthetic compound that is widely used in the laboratory for a variety of purposes. It is a white crystalline solid that is soluble in water and methanol. It is a derivative of benzoic acid and is found in a variety of applications, including organic synthesis, pharmaceuticals, and analytical chemistry.
Scientific Research Applications
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
A novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides have been explored for their potent and selective inhibition of DPP-IV, showcasing their potential in reducing blood glucose levels, which could be beneficial for type 2 diabetes management. Among these, specific derivatives such as (3R)-3-amino-N-(4-(4-phenylthiazol-2-yl)-tetrahydro-2H-thiopyran-4-yl)-4-(2,4,5-trifluorophenyl)butanamide 1,1-dioxide demonstrated significant efficacy in oral glucose tolerance tests (Nitta et al., 2012; Nitta et al., 2008).
Synthesis Methodologies and Heterocyclic Compound Development
Research highlights the synthetic versatility of N-(3-aminophenyl)butanamide derivatives for generating heterocyclic compounds, which are crucial in medicinal chemistry due to their broad spectrum of biological activities. For instance, the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds and their role as precursors for heterocyclic compounds have been extensively reviewed, underscoring their synthetic and reactive importance (Fadda et al., 2015).
Tyrosinase and Melanin Inhibition
N-(Substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides were synthesized and evaluated for their inhibitory potential against mushroom tyrosinase. Compounds demonstrated notable biological activity, with one specific derivative showing significant pigment reduction in zebrafish, indicating potential applications in depigmentation therapies (Raza et al., 2019).
Antimicrobial and Anticancer Activity
Newly synthesized amide-based carboxylic acids, including derivatives of this compound, have been characterized and evaluated for their antimicrobial, anticancer, and antileishmanial activities. These compounds have shown promising results in vitro, demonstrating the potential for the development of new therapeutic agents (Sirajuddin et al., 2015).
Enzyme Inhibition and Binding Analysis
The design and synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been explored for their urease inhibition capabilities. These compounds exhibited potent enzyme inhibitory activity, highlighting their potential as therapeutic agents (Nazir et al., 2018).
Mechanism of Action
Target of Action
N-(3-aminophenyl)butanamide is a small molecule with the molecular formula C10H14N2O It is structurally similar to butyramide , which is known to interact with the aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa .
Mode of Action
Based on its structural similarity to butyramide, it may interact with its target protein and modulate its activity
Biochemical Pathways
If it acts similarly to butyramide, it could potentially influence the metabolic pathways involving the aliphatic amidase expression-regulating protein .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of the compound is currently unknown .
Properties
IUPAC Name |
N-(3-aminophenyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXFARCOYOPZDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352217 | |
Record name | N-(3-aminophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93469-29-5 | |
Record name | N-(3-aminophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Aminophenyl)butanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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